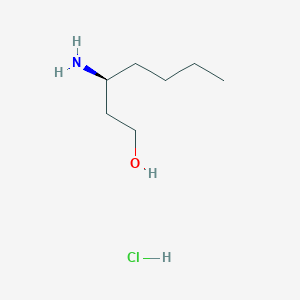

(S)-3-Aminoheptan-1-ol hydrochloride

Beschreibung

Significance of Chiral Amino Alcohols in Enantioselective Chemistry

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. polyu.edu.hkwestlake.edu.cn Enantiomers, being non-superimposable mirror images of each other, can exhibit profoundly different biological activities, making the synthesis of single-enantiomer pharmaceuticals and agrochemicals a critical endeavor. The value of chiral amino alcohols stems from their bifunctional nature, possessing both a basic amino group and an acidic hydroxyl group, which can coordinate to metal centers and participate in hydrogen bonding, thereby creating a well-defined chiral environment for a reaction to occur.

These compounds are frequently employed as:

Chiral Auxiliaries: Temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is achieved, the auxiliary can be cleaved and often recovered for reuse.

Chiral Ligands: Coordinated to a metal catalyst to form a chiral complex that can catalyze a wide range of enantioselective reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. polyu.edu.hk

The efficacy of chiral amino alcohols is underscored by their widespread use in the synthesis of complex molecules, where they enable the construction of stereogenic centers with high levels of enantiomeric excess (ee).

Historical Context of (S)-3-Aminoheptan-1-ol Hydrochloride in Chiral Synthesis

The development of catalysts and auxiliaries based on chiral amino alcohols has been a continuous area of research. Early examples often relied on readily available natural products like ephedrine (B3423809) and proline. Over time, the desire for more tunable and efficient chiral controllers led to the synthesis of a diverse array of non-naturally occurring amino alcohols. It is within this trajectory of expanding the toolbox of chiral synthons that compounds like this compound likely emerged as commercially available building blocks, offering a unique structural motif for synthetic chemists to explore.

Overview of Research Trajectories for this compound

Specific, in-depth research focused solely on the applications of this compound is limited in the current body of scientific literature. Its commercial availability suggests its use as a chiral building block in proprietary or less-publicized synthetic endeavors.

General research trends in the field of chiral amino alcohols provide a framework for the potential applications of this compound. Current research in this area is focused on:

Development of Novel Catalytic Systems: Designing new chiral ligands based on amino alcohol scaffolds for highly efficient and selective asymmetric transformations.

Biocatalysis: Utilizing enzymes for the synthesis of chiral amino alcohols, offering environmentally friendly and highly stereoselective routes. frontiersin.org

Applications in Total Synthesis: Employing chiral amino alcohols as key intermediates in the synthesis of complex natural products and pharmaceuticals.

While dedicated studies on this compound are not prevalent, its structural features suggest its potential utility in these ongoing research areas, particularly as a chiral synthon for the construction of more complex molecules.

Data on Chiral Amino Alcohols in Asymmetric Synthesis

To illustrate the utility of chiral amino alcohols in asymmetric synthesis, the following table provides examples of common chiral amino alcohols and their applications. It is important to note that specific data for this compound is not available in the reviewed literature.

| Chiral Amino Alcohol | Application | Typical Enantiomeric Excess (ee) |

| (S)-Proline | Asymmetric Aldol (B89426) and Mannich reactions | >95% |

| (1R,2S)-Ephedrine | Chiral auxiliary in alkylation reactions | >90% |

| (1S,2R)-(-)-Norephedrine | Ligand in asymmetric transfer hydrogenation | >98% |

| (S)-2-Amino-1,1-diphenyl-1-propanol (Noyori catalyst ligand) | Asymmetric hydrogenation of ketones | >99% |

| (S)-alpha,alpha-Diphenylprolinol | Organocatalyst for Michael additions | >95% |

Eigenschaften

IUPAC Name |

(3S)-3-aminoheptan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-2-3-4-7(8)5-6-9;/h7,9H,2-6,8H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYBSLKMJOGNKO-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Enantioselective Transformations Utilizing S 3 Aminoheptan 1 Ol Hydrochloride and Its Derivatives

Principles of Stereocontrol in Chiral Amino Alcohol-Mediated Reactions

The ability of chiral amino alcohols to control the stereochemical course of a reaction stems from their capacity to create a rigid and asymmetric environment around a reactive center. This is primarily achieved through three main strategies: reagent control, substrate control, and auxiliary control. diva-portal.org In many applications, derivatives of (S)-3-Aminoheptan-1-ol function as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to a substrate, directs the stereochemical outcome of a reaction, and is then removed. numberanalytics.comnumberanalytics.com

The fundamental mechanism involves the formation of a diastereomeric complex or transition state. numberanalytics.com The amino and hydroxyl groups of the amino alcohol can chelate to a metal center or interact with reagents through hydrogen bonding. numberanalytics.com This creates a sterically defined pocket. For instance, in the addition of an organometallic reagent to a carbonyl group, the chiral ligand derived from the amino alcohol will coordinate to the metal (e.g., zinc or titanium), and its own stereochemistry will dictate the facial approach of the nucleophile to the electrophile. organic-chemistry.orgacs.org The bulky butyl group of a derivative from (S)-3-Aminoheptan-1-ol would sterically block one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered side, thus leading to the preferential formation of one stereoisomer. acs.org

This control can be categorized as follows:

Reagent Control: A chiral reagent or catalyst that is not covalently bonded to the substrate governs the formation of a new stereocenter. diva-portal.org

Substrate Control: The inherent chirality already present within the substrate molecule dictates the stereochemistry of the newly formed center. diva-portal.orgbccollegeasansol.ac.in

Auxiliary Control: A stoichiometric amount of a chiral auxiliary, like a derivative of (S)-3-Aminoheptan-1-ol, is covalently bonded to the substrate to direct the reaction's stereochemistry. diva-portal.org

Diastereoselective Reactions Employing (S)-3-Aminoheptan-1-ol Hydrochloride-Derived Intermediates

Diastereoselective reactions aim to control the relative stereochemistry between two or more stereocenters within a molecule. Intermediates derived from (S)-3-Aminoheptan-1-ol are well-suited for this purpose. For example, the chiral amino alcohol can be converted into a chiral imine or an oxazolidine, which then serves as a template for subsequent C-C bond-forming reactions.

A classic application is the diastereoselective reduction of β-amino ketones to produce either syn- or anti-1,3-amino alcohols. acs.orgacs.org The stereocenter originating from the (S)-3-Aminoheptan-1-ol derivative directs the hydride delivery to one face of the ketone. The choice of reducing agent and chelating metal can influence which diastereomer is formed.

Another powerful method is the Mannich reaction, where an enolate adds to a chiral imine derived from the amino alcohol. acs.org The stereochemistry of the auxiliary dictates the facial selectivity of the enolate attack, leading to a product with a specific diastereomeric relationship between the original and the newly formed stereocenters. Highly stereoselective Mannich-type reactions can be achieved through the nucleophilic addition of enolates to imines, yielding amino alcohols with high diastereoselectivity. diva-portal.org

| Substrate | Chiral Control Method | Reducing Agent/Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| N-Sulfinyl β-Amino Ketone | Substrate Control (Chiral Sulfinyl Group) | LiBH(Et)3B | anti-1,3-Amino Alcohol | >98:2 | acs.org |

| N-Sulfinyl β-Amino Ketone | Substrate Control (Chiral Sulfinyl Group) | Zn(BH4)2 | syn-1,3-Amino Alcohol | 97:3 | acs.org |

| Racemic α-Amino Aliphatic Ketone | Dynamic Kinetic Resolution with [RuCl2((S)-BINAP)((S,S)-DPEN)] | H2 (gas) | anti-Amino Alcohol | >99:1 | acs.org |

| N-PMP-protected β-amino ketone | Ir-catalyzed Asymmetric Transfer Hydrogenation | 2-propanol | anti-γ-Amino Alcohol | 96:4 | ru.nl |

Enantioselective Reactions Facilitated by this compound Derivatives

In enantioselective synthesis, the goal is to produce one enantiomer of a chiral molecule in excess over the other. Derivatives of (S)-3-Aminoheptan-1-ol can act as highly effective chiral ligands for metal catalysts or as chiral auxiliaries to achieve this. acs.org One of the most well-studied applications for this class of compounds is the catalytic enantioselective addition of dialkylzinc reagents to aldehydes. organic-chemistry.org

In this reaction, the amino alcohol derivative reacts with diethylzinc (B1219324) to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde. The chiral environment created by the (S)-3-aminoheptanol-derived ligand, particularly the steric hindrance from its side chains, forces the ethyl group from the diethylzinc to add to one specific face (Re or Si) of the aldehyde carbonyl. organic-chemistry.org This results in the formation of a secondary alcohol with a high enantiomeric excess (ee). The ability to generate new chiral centers with high enantioselectivity is a hallmark of asymmetric catalysis. diva-portal.orgnih.gov

| Chiral Ligand/Auxiliary Type | Aldehyde | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| β-Pinene Derived Amino Alcohol (3-MAP) | Benzaldehyde | (S)-1-Phenyl-1-propanol | 99% | organic-chemistry.org |

| β-Pinene Derived Amino Alcohol (2-MAP) | Benzaldehyde | (R)-1-Phenyl-1-propanol | 99% | organic-chemistry.org |

| (S,S)-TsDPEN-Ru Complex | 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one | (S)-γ-Amino Alcohol | >95% | researchgate.net |

| Chiral Tetraaza Ligand with [RhCp*Cl2]2 | 3-(N-methyl, N-carbethoxy)-1-phenylpropan-1-one | (S)-γ-Amino Alcohol | >99% | researchgate.net |

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The absolute configuration of the chiral auxiliary is paramount in determining the stereochemical outcome of the reaction. The (S)-configuration of 3-aminoheptan-1-ol (B15323236) dictates a specific three-dimensional orientation of the groups in the reactive complex or transition state. If the enantiomer, (R)-3-aminoheptan-1-ol, were used instead, it would generate a mirror-image transition state, leading to the formation of the opposite enantiomer of the product. organic-chemistry.org

This principle is known as enantiomeric control. In diastereoselective reactions involving a chiral substrate and a chiral auxiliary, this leads to the concept of "matched" and "mismatched" pairs. ru.nl

Matched Pair: The inherent stereochemical preference of the substrate aligns with the directing influence of the chiral auxiliary. This typically results in very high diastereoselectivity.

Mismatched Pair: The stereochemical preference of the substrate opposes the directing influence of the chiral auxiliary. This often leads to lower diastereoselectivity or, in some cases, can even reverse the selectivity compared to the matched pair. ru.nl

For example, in the iridium-catalyzed reduction of a chiral aminoketone, using the (S)-enantiomer of the substrate led to a high diastereomeric ratio of 96:4. ru.nl However, when the (R)-enantiomer of the substrate was used with the same catalyst system, the diastereoselectivity dropped to 1:1, demonstrating a clear mismatch between the substrate and the catalyst's preferred transition state geometry. ru.nl Therefore, the specific (S) stereochemistry of 3-aminoheptan-1-ol hydrochloride is not arbitrary; it is the critical design element that dictates the absolute stereochemistry of the final product in these transformations.

Role As a Chiral Auxiliary and Ligand in Catalysis

(S)-3-Aminoheptan-1-ol Hydrochloride as a Chiral Ligand Component

Design and Synthesis of this compound-Derived Chiral Ligands for Coordination Complexes

Without any specific research data on this compound for these applications, any attempt to generate content for the requested outline would result in speculation and would not adhere to the principles of scientific accuracy. A table of mentioned chemical compounds is not applicable as no specific derivatives or related compounds were identified in the context of the request.

Mechanistic and Theoretical Investigations of S 3 Aminoheptan 1 Ol Hydrochloride Involved Reactions

Reaction Mechanism Elucidation for Chiral Amino Alcohol-Mediated Processes

Chiral amino alcohols are instrumental as precursors and ligands in a variety of stereoselective reactions. scirp.org Their utility is prominently demonstrated in processes like the catalytic enantioselective addition of organozinc reagents to aldehydes. scirp.org In these reactions, the chiral amino alcohol coordinates with the metal center, forming a chiral catalyst complex. This complex then orchestrates the enantioselective transfer of an organic group to the carbonyl carbon of the aldehyde.

The general mechanism for the diethylzinc (B1219324) addition to an aldehyde, mediated by a chiral amino alcohol, can be outlined as follows:

Ligand Exchange: The chiral amino alcohol displaces a solvent or other weakly coordinating ligand from the organozinc reagent, forming a chiral zinc-alkoxide complex.

Coordination: The aldehyde substrate coordinates to the zinc center of the chiral complex. The specific orientation of the aldehyde is directed by steric and electronic interactions with the chiral ligand.

Nucleophilic Addition: The ethyl group from the diethylzinc moiety is transferred to the carbonyl carbon of the aldehyde. This transfer occurs through a cyclic transition state, where the stereochemistry is dictated by the chiral environment created by the amino alcohol ligand.

Product Release: The resulting zinc alkoxide of the newly formed chiral secondary alcohol is protonated (typically during workup) to release the final product and regenerate a zinc species.

The stereochemical outcome of these reactions is highly dependent on the structure of the chiral amino alcohol. For instance, in the synthesis of syn-1,3-amino alcohol motifs, palladium-catalyzed allylic C-H amination reactions have been developed. nih.gov These methods utilize an electron-deficient N-nosyl carbamate (B1207046) nucleophile and proceed under mild conditions, showcasing high chemoselectivity for the amination of allylic C-H bonds in terminal olefins. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides invaluable insights into the mechanisms and stereochemical outcomes of reactions involving chiral amino alcohols. These theoretical approaches allow for the detailed examination of transition states, reaction intermediates, and intermolecular interactions that are often difficult to probe experimentally.

Density Functional Theory (DFT) and other quantum mechanical methods are powerful tools for predicting the stereoselectivity of asymmetric reactions. By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, the enantiomeric excess (ee) of a reaction can be predicted. For reactions mediated by chiral amino alcohols, computational models can identify the key steric and electronic interactions in the transition state that are responsible for the observed stereoselectivity.

For example, in the addition of diethylzinc to aldehydes catalyzed by a chiral amino alcohol, transition state analysis can reveal how the substituents on the chiral ligand and the aldehyde interact to favor one enantiomeric pathway over the other. The relative energies of the competing transition states directly correlate with the expected enantiomeric ratio of the product.

The conformational flexibility of (S)-3-Aminoheptan-1-ol and its protonated form, the hydrochloride salt, is a critical factor in its effectiveness as a chiral ligand. Molecular mechanics and molecular dynamics simulations can be employed to explore the conformational landscape of these molecules. These studies help in identifying the low-energy conformers that are likely to be present in solution and participate in the catalytic cycle.

The protonated amine group and the hydroxyl group can engage in intramolecular hydrogen bonding, which can significantly influence the molecule's shape and rigidity. Understanding these conformational preferences is essential for designing more effective chiral ligands based on the amino alcohol scaffold.

Computational modeling is instrumental in visualizing and understanding the binding modes of chiral ligands to metal centers in asymmetric catalysis. For (S)-3-Aminoheptan-1-ol, docking and molecular dynamics simulations can be used to model its coordination to a metal, such as zinc or palladium. These models can predict the geometry of the resulting metal complex and how a substrate, like an aldehyde, would bind to this complex.

These computational insights are crucial for rationalizing the observed stereoselectivity and for the in-silico design of new and improved chiral ligands. By modifying the structure of the amino alcohol ligand in the computational model, researchers can predict how these changes will affect the binding mode and, consequently, the stereochemical outcome of the reaction.

Structure-Reactivity Relationships in (S)-3-Aminoheptan-1-ol Hydrochloride Derivatives

The systematic modification of the structure of (S)-3-Aminoheptan-1-ol and the study of how these changes affect its reactivity and selectivity are central to the development of more efficient catalytic systems. Structure-reactivity relationship (SRR) studies involve synthesizing a series of derivatives and evaluating their performance in a target reaction.

For instance, modifying the alkyl chain length or introducing bulky substituents on the nitrogen or carbon backbone of the amino alcohol can have a profound impact on the enantioselectivity of the catalyzed reaction. These empirical observations, when combined with computational analysis, provide a powerful platform for ligand optimization.

| Derivative Modification | Observed Effect on Reactivity/Selectivity | Plausible Rationale |

| Increased steric bulk at the α-carbon to the nitrogen | Often leads to higher enantioselectivity | Enhanced steric repulsion in the disfavored transition state |

| Variation of the N-substituent | Can significantly alter the electronic properties and steric environment of the metal center | Modulation of the Lewis acidity of the metal and steric hindrance around the catalytic site |

| Modification of the alkyl chain | May influence solubility and the overall conformational preference of the ligand-metal complex | Changes in the non-covalent interactions within the transition state assembly |

These studies are fundamental to advancing the field of asymmetric catalysis by providing a rational basis for the design of next-generation chiral ligands.

Applications in Advanced Organic Synthesis

Synthesis of Enantiopure Pharmaceutical Intermediates and Chiral Building Blocks

The stereochemically defined structure of (S)-3-Aminoheptan-1-ol hydrochloride makes it an excellent chiral precursor for the synthesis of enantiomerically pure pharmaceutical intermediates. The presence of both an amino and a hydroxyl group provides two reactive handles that can be selectively modified to build molecular complexity.

A notable application of (S)-3-aminoheptan-1-ol is in the preparation of pyrimidine (B1678525) derivatives with potential immunomodulatory activity. google.com Specifically, it has been utilized in the synthesis of compounds that act as Toll-like receptor 7 (TLR7) agonists, which are of interest for the treatment of a range of conditions including viral infections and cancers. google.com In one patented example, (S)-3-aminoheptan-1-ol was reacted with a substituted pyrimidine core to furnish a chiral intermediate. google.com The amino group of the heptanol (B41253) derivative partakes in the key bond-forming reaction, leading to the final product with a defined stereocenter. google.com

The general scheme for such a synthesis involves the coupling of the amino group of (S)-3-aminoheptan-1-ol with an appropriate electrophilic pyrimidine derivative. The resulting product incorporates the chiral side chain, which can be crucial for the biological activity and selectivity of the final drug candidate.

Development of Novel Chiral Compounds and Scaffolds from this compound

The development of novel chiral scaffolds is a cornerstone of modern medicinal chemistry and materials science. This compound serves as an excellent starting point for the creation of such scaffolds due to its straightforward stereochemistry and the differential reactivity of its functional groups.

While specific examples of complex scaffold development directly from this compound are not extensively documented in publicly available literature, its potential is evident from the chemistry of related amino alcohols. The general strategy involves the protection of one functional group while the other is elaborated. For instance, the amino group can be protected with a standard protecting group such as a tert-butoxycarbonyl (Boc) or benzyl (B1604629) group. This allows for the selective transformation of the hydroxyl group, for example, through oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for subsequent nucleophilic substitution.

Conversely, protection of the hydroxyl group, perhaps as a silyl (B83357) ether, would allow for a wide range of N-alkylation or N-acylation reactions at the amino group. The resulting derivatives can then be deprotected and further functionalized, leading to a diverse array of chiral molecules. These new chiral building blocks can be employed in the synthesis of combinatorial libraries for drug discovery or in the development of new chiral ligands for asymmetric catalysis.

Role in the Synthesis of Complex Natural Product Analogues

Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their complex structures often pose significant synthetic challenges. The use of chiral building blocks like this compound can simplify the synthesis of analogues of these complex molecules, allowing for the exploration of structure-activity relationships.

Although direct incorporation of this compound into the total synthesis of a complex natural product analogue is not prominently reported, its structural motif is present in various natural products. For example, the 1,3-amino alcohol functionality is a key feature in many alkaloids and polyketide-derived natural products. The enantiopure nature of this compound makes it a hypothetical starting material for the stereocontrolled synthesis of fragments of such molecules.

A synthetic strategy could involve using the chiral center of this compound to direct the stereochemistry of subsequent reactions, thereby building up the carbon skeleton of the natural product analogue. The amino and hydroxyl groups can be used to introduce further complexity and functionality as required by the target molecule.

Functionalization of this compound for Specific Synthetic Targets

The utility of this compound in organic synthesis is greatly expanded by the ability to selectively functionalize its amino and hydroxyl groups. This allows for the tailoring of the molecule to meet the specific demands of a synthetic target.

Functionalization of the Amino Group:

The primary amine in this compound is a versatile functional group that can undergo a variety of transformations. These include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides or other electrophiles to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Formation of Carbamates: Reaction with chloroformates or other reagents to install protecting groups or to form linkages in larger molecules.

Functionalization of the Hydroxyl Group:

The primary hydroxyl group can also be readily modified through several common synthetic methods:

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using a variety of reagents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or TEMPO-based systems.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Conversion to ethers through reactions such as the Williamson ether synthesis.

Conversion to a Leaving Group: Transformation into a tosylate, mesylate, or halide to facilitate nucleophilic substitution reactions.

The ability to perform these functionalizations chemoselectively, often through the use of appropriate protecting groups, allows for the stepwise construction of complex molecules from this simple chiral starting material. For instance, the amino group could be protected, the hydroxyl group oxidized to an aldehyde, and this aldehyde then used in a Wittig or Horner-Wadsworth-Emmons reaction to extend the carbon chain before deprotection and further modification of the amine.

The following table summarizes some potential functionalization reactions of (S)-3-Aminoheptan-1-ol:

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Amino Group | Acylation | Acyl chloride, pyridine | Amide |

| Amino Group | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| Hydroxyl Group | Oxidation | PCC, CH₂Cl₂ | Aldehyde |

| Hydroxyl Group | Esterification | Carboxylic acid, DCC | Ester |

| Hydroxyl Group | Etherification | NaH, Alkyl halide | Ether |

This versatility underscores the value of this compound as a foundational chiral building block in the strategic planning and execution of advanced organic syntheses.

Future Research Directions in S 3 Aminoheptan 1 Ol Hydrochloride Chemistry

Exploration of Novel Asymmetric Methodologies

The development of new and efficient methods for the synthesis of enantiomerically pure (S)-3-Aminoheptan-1-ol is a primary area for future research. While classical resolution and chiral pool approaches offer routes to this compound, the exploration of novel asymmetric methodologies could provide more elegant and efficient pathways.

One promising avenue is the use of asymmetric hydrogenation or transfer hydrogenation of the corresponding aminoketone . This approach, which has been successfully applied to the synthesis of other chiral 1,2-amino alcohols, could offer a direct and atom-economical route. Future work should focus on identifying suitable chiral catalysts, such as those based on ruthenium, rhodium, or iridium, that can achieve high enantioselectivity for the specific substrate leading to (S)-3-Aminoheptan-1-ol.

Another area of interest is the application of biocatalysis . The use of enzymes, such as transaminases or ketoreductases, offers a highly selective and environmentally friendly method for producing chiral amines and alcohols. google.com Research could focus on screening for or engineering enzymes that can stereoselectively reduce a suitable keto-amine precursor or aminate a corresponding hydroxy-ketone to yield (S)-3-Aminoheptan-1-ol with high enantiomeric excess. A patent for the enzymatic preparation of (R)-3-aminobutan-1-ol using a transaminase enzyme highlights the potential of this strategy for analogous compounds. google.com

Development of Highly Efficient and Sustainable Synthetic Routes

Beyond novelty, the development of synthetic routes that are both highly efficient and sustainable is a critical goal for the practical application of (S)-3-Aminoheptan-1-ol hydrochloride. This involves optimizing reaction conditions to maximize yield, minimize waste, and utilize environmentally benign reagents and solvents.

The principles of green chemistry should guide the development of new synthetic routes. This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. For instance, investigating syntheses that can be performed in water or other environmentally friendly solvents would be a significant advancement.

Advanced Computational and Mechanistic Studies to Enhance Stereocontrol

A deeper understanding of the factors governing stereoselectivity is crucial for the rational design of improved synthetic methods. Advanced computational and mechanistic studies can provide invaluable insights into the transition states of asymmetric reactions involving this compound or its precursors.

Density Functional Theory (DFT) calculations can be employed to model the transition states of catalytic asymmetric reactions. These calculations can help to elucidate the origin of enantioselectivity by identifying the key non-covalent interactions between the substrate, catalyst, and reagents that favor the formation of the (S)-enantiomer. A quantitative analysis of nonlinear effects in the amino alcohol-promoted asymmetric alkylation of aldehydes with dialkylzincs has demonstrated the power of computer simulations in understanding these complex systems. acs.org

Mechanistic studies using techniques such as in-situ spectroscopy (e.g., NMR) and kinetic analysis can provide experimental validation for computational models. acs.org By correlating catalyst structure with enantioselectivity, these studies can guide the design of more effective catalysts for the synthesis of (S)-3-Aminoheptan-1-ol. Understanding the role of catalyst aggregation and the influence of reaction parameters on the catalytic cycle will be key to optimizing reaction outcomes. acs.orgacs.org

Expanding the Scope of Chiral Auxiliary and Ligand Applications of this compound

The true value of this compound lies in its potential as a chiral auxiliary and as a precursor for chiral ligands in a wide range of asymmetric transformations. nih.gov While 1,2-amino alcohols are a well-established class of chiral auxiliaries, the specific applications of this particular compound are not yet widely explored. nih.gov

Future research should focus on systematically evaluating the performance of this compound as a chiral auxiliary in fundamental carbon-carbon bond-forming reactions, such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. The n-butyl group at the stereocenter may offer unique steric and electronic properties that could lead to high levels of diastereoselectivity.

Q & A

Q. What are the recommended synthetic routes for (S)-3-Aminoheptan-1-ol hydrochloride, and how can reaction parameters be optimized?

Methodological Answer:

- Synthesis Strategy : Begin with enantioselective reduction of a ketone precursor (e.g., 3-aminoheptan-1-one) using chiral catalysts like (R)- or (S)-BINAP-Ru complexes to achieve the desired (S)-stereochemistry .

- Hydrochloride Formation : Treat the free amine with concentrated HCl in anhydrous ethanol under reflux (60–80°C, 2–4 hours) to precipitate the hydrochloride salt. Monitor pH to ensure complete protonation (target pH < 2) .

- Optimization : Use continuous flow reactors for scalable synthesis, ensuring precise control of temperature (±2°C), pressure (1–3 atm), and stoichiometric ratios (amine:HCl = 1:1.05) to maximize yield (>85%) and purity (>98%) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (80:20, 0.1% TFA) to confirm enantiomeric excess (>99%) .

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., δ 3.60 ppm for hydroxyl proton; δ 2.85 ppm for amine protons) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 162.1 (free base) and [M+Cl] at m/z 198.6 (hydrochloride) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use N95/P2 respirators if dust or aerosols are generated .

- Ventilation : Perform reactions in fume hoods with airflow ≥0.5 m/s. Avoid skin contact; wash immediately with 10% aqueous ethanol if exposed .

- First Aid : For inhalation, move to fresh air and administer oxygen if needed. For eye exposure, rinse with saline solution (0.9% NaCl) for ≥15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Data Reconciliation :

- Solvent Screening : Test solubility in polar (water, methanol) and nonpolar solvents (DCM, toluene) at 25°C and 50°C. Note discrepancies (e.g., aqueous solubility may vary due to hydrate formation) .

- Thermodynamic Analysis : Use van’t Hoff plots to calculate enthalpy (ΔH) and entropy (ΔS) of dissolution. Compare with literature values to identify outliers .

- Crystallography : Perform X-ray diffraction to confirm polymorphic forms (e.g., anhydrous vs. monohydrate) that may affect solubility .

Q. What strategies ensure chiral stability during long-term storage of this compound?

Methodological Answer:

Q. How can researchers address low yields in stereoselective synthesis of this compound?

Methodological Answer:

- Troubleshooting Workflow :

- Catalyst Screening : Test alternative chiral ligands (e.g., Josiphos, Taniaphos) to improve enantioselectivity .

- Reaction Monitoring : Use in-situ FTIR to track intermediate formation (e.g., imine reduction at 1650 cm) .

- Byproduct Analysis : Identify side products (e.g., over-reduced alcohols) via GC-MS and adjust reducing agent stoichiometry (e.g., NaBH:substrate = 1.2:1) .

Key Research Findings

- Chiral Stability : Racemization occurs at >40°C; storage at –20°C preserves >99% enantiomeric excess .

- Synthetic Scalability : Continuous flow reactors improve yield reproducibility (±2%) compared to batch methods .

- Analytical Best Practices : Chiral HPLC with TFA-modified mobile phases resolves co-eluting impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.